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molecular formula C9H16ClNO2 B1376406 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride CAS No. 119102-92-0

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride

Cat. No. B1376406
M. Wt: 205.68 g/mol
InChI Key: FFOWUYYSYPJBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132316

Procedure details

A solution of ethyl 1-benzyl-1-azoniabicyclo[3.3.1]-non-5-ylcarboxylate bromide (D2, 7.90 g, 0.021 mole) in ethanol (150 ml) was hydrogenated over 10% Pd/C (700mg) at atmospheric pressure and 40° C. until the uptake of hydrogen ceased. The reaction mixture was filtered through a pad of kieselguhr and the filtrate concentrated in vacuo to leave a yellow solid, which was treated with 8M hydrochloric acid (130 ml) and heated under reflux until TLC indicated that hydrolysis was complete. The solution was concentrated to dryness in vacuo to give the title compound (D14) as a yellow solid (4.8 g), which was used in the next stage without purification.
Name
ethyl 1-benzyl-1-azoniabicyclo[3.3.1]-non-5-ylcarboxylate bromide
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].C([N+:9]12[CH2:17][C:13]([C:18]([O:20]CC)=[O:19])([CH2:14][CH2:15][CH2:16]1)[CH2:12][CH2:11][CH2:10]2)C1C=CC=CC=1.[H][H].[ClH:25]>C(O)C.[Pd]>[ClH:25].[N:9]12[CH2:17][C:13]([C:18]([OH:20])=[O:19])([CH2:14][CH2:15][CH2:16]1)[CH2:12][CH2:11][CH2:10]2 |f:0.1,6.7|

Inputs

Step One
Name
ethyl 1-benzyl-1-azoniabicyclo[3.3.1]-non-5-ylcarboxylate bromide
Quantity
7.9 g
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)[N+]12CCCC(CCC1)(C2)C(=O)OCC
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid, which
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until TLC
CUSTOM
Type
CUSTOM
Details
indicated that hydrolysis
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.N12CCCC(CCC1)(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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